molecular formula C14H9N7OS B2913993 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide CAS No. 1396875-38-9

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2913993
CAS No.: 1396875-38-9
M. Wt: 323.33
InChI Key: CYDQSOVQOCDDOX-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound combining a benzo[c][1,2,5]thiadiazole (BTD) core, a pyridazine ring, and an imidazole moiety. The BTD unit is electron-deficient, making it valuable in materials science and medicinal chemistry, while the imidazole group is often associated with biological activity, such as kinase inhibition or antimicrobial properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-imidazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7OS/c22-14(16-9-2-1-3-10-13(9)20-23-19-10)11-4-5-12(18-17-11)21-7-6-15-8-21/h1-8H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDQSOVQOCDDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H9N7OS
  • Molecular Weight : 323.33 g/mol
  • CAS Number : 1396875-38-9
  • Purity : Typically above 98% .

The compound exhibits various biological activities primarily attributed to its structural components:

  • Anticancer Activity :
    • The benzo[c][1,2,5]thiadiazole moiety has been associated with inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that derivatives of benzo[c][1,2,5]thiadiazole can inhibit the activin receptor-like kinase 5 (ALK5), a target in cancer therapy .
    • In a study evaluating novel derivatives, one compound demonstrated an IC50 value indicative of potent inhibition against ALK5 .
  • Antiviral Properties :
    • Compounds with similar structural motifs have shown antiviral activity against various viruses. The imidazole ring is known for its role in enhancing the interaction with viral proteins, potentially disrupting viral replication .
  • Antimicrobial Effects :
    • Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

Study on Anticancer Properties

A significant study involved synthesizing several derivatives based on the benzo[c][1,2,5]thiadiazole structure and evaluating their effects on cancer cell lines. Among these derivatives, one showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics . This indicates a potential for developing new anticancer agents based on this scaffold.

Antiviral Activity Evaluation

Another investigation focused on the antiviral properties of related compounds. The study revealed that certain derivatives could inhibit viral replication by targeting specific viral enzymes . While direct data on this compound is still emerging, the structural similarities suggest a potential for similar activity.

Data Table: Biological Activities and IC50 Values

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
Related benzo[c][1,2,5]thiadiazole derivativeAntiviralTBD
Other benzo[c][1,2,5]thiadiazole compoundsAntimicrobialTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to analogs with shared motifs:

Benzo[c][1,2,5]thiadiazole Derivatives

The BTD group is a common feature in organic semiconductors and bioactive molecules. For example, the polymer P3TEA (from ) integrates BTD units into a conjugated backbone for photovoltaic applications. Key comparisons:

Feature Target Compound P3TEA Polymer ()
Core Structure Pyridazine-carboxamide + BTD + imidazole Terthiophene-BTD-fluorinated copolymer
Functional Groups Imidazole (bioactive), carboxamide (polar) Carboxylate (solubility), fluorinated (stability)
Application Potential drug candidate (e.g., kinase inhibitor) Organic solar cells (HOMO: -5.2 eV)
Electronic Properties Moderate electron deficiency (BTD + pyridazine) Strong electron deficiency (fluorinated BTD)

The target compound’s smaller molecular size and imidazole group distinguish it from polymeric BTD systems like P3TEA, which prioritize extended conjugation for charge transport.

Pyridazine-Imidazole Hybrids

Pyridazine-imidazole hybrids are rare but notable for their dual functionality. For instance, 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide derivatives lacking the BTD moiety have shown antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). The addition of the BTD group in the target compound likely enhances binding affinity to electron-rich biological targets, such as ATP-binding pockets in kinases.

Research Findings and Data

Electronic and Optical Properties

  • BTD Contribution : BTD units lower HOMO levels (e.g., -5.4 eV in P3TEA), improving electron transport in polymers . The target compound’s HOMO is expected to be higher (-4.8 to -5.0 eV) due to the electron-donating imidazole.
  • Imidazole Effect : Imidazole’s basicity (pKa ~6.8) may enhance solubility in physiological conditions, contrasting with hydrophobic polymers like P3TEA.

Q & A

Q. Methodological Approach

  • Data Validation : Cross-validate NMR (¹H/¹³C) and mass spectrometry (HRMS) with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to confirm structural assignments .
  • Byproduct Analysis : Use high-resolution LC-MS to identify impurities. For example, iodine-mediated cyclization (as in ) may produce sulfur byproducts (e.g., S₈), requiring purification via column chromatography or recrystallization .
  • Statistical DOE : Apply factorial design (e.g., Response Surface Methodology) to systematically vary parameters (temperature, stoichiometry) and identify confounding factors causing discrepancies .

What computational tools are suitable for studying the reaction mechanism of this compound’s formation?

Q. Advanced Mechanistic Insights

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and intermediates. For example, reaction path searches can clarify whether benzo-thiadiazole coupling proceeds via nucleophilic aromatic substitution or metal-catalyzed cross-coupling .
  • Kinetic Modeling : Combine Eyring equation analysis with experimental rate data to deduce activation barriers and rate-determining steps.

How can researchers design experiments to optimize the compound’s yield and purity?

Q. Basic DOE Principles

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent, temperature, catalyst loading) .
  • Response Optimization : Apply Central Composite Design (CCD) to refine optimal conditions. For instance, ’s room-temperature stirring vs. ’s reflux conditions may require trade-offs between yield and reaction time.

Q. Advanced Techniques

  • Machine Learning : Train models on historical reaction data to predict optimal conditions for new derivatives. ’s feedback loop between computation and experiment can iteratively improve predictions .

What strategies are recommended for analyzing the compound’s stability under varying environmental conditions?

Q. Basic Stability Protocols

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles.
  • Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidation (H₂O₂), and UV light, followed by HPLC analysis to identify degradation products.

Q. Advanced Environmental Fate

  • Computational Predictions : Use software like EPI Suite to estimate biodegradability and persistence. While not directly addressed in evidence, methodologies from atmospheric chemistry (e.g., pollutant fate analysis in ) can inspire experimental designs for stability studies.

How does the compound’s heterocyclic architecture influence its potential biological activity?

Q. Medicinal Chemistry Considerations

  • Structure-Activity Relationship (SAR) : The benzo-thiadiazole moiety may enhance electron-deficient character, improving binding to biological targets (e.g., kinases). The imidazole group’s basicity could facilitate hydrogen bonding in active sites .
  • Metabolic Stability : The pyridazine core’s planar structure may influence cytochrome P450 interactions, requiring in vitro microsomal assays to assess metabolic pathways.

What analytical techniques are critical for confirming the compound’s structural integrity?

Q. Core Techniques

  • Multinuclear NMR : ¹H/¹³C NMR to verify substituent positions and heterocyclic connectivity .
  • X-ray Crystallography : For unambiguous confirmation, though crystallization may require co-crystallization agents due to the compound’s complexity.

Q. Advanced Hybrid Methods

  • LC-NMR/MS : Couple separation with structural analysis to resolve isomeric byproducts or degradation intermediates.

How can researchers resolve discrepancies between computational predictions and experimental reaction outcomes?

Q. Troubleshooting Framework

  • Error Source Identification : Check for approximations in computational models (e.g., solvent effects omitted in DFT).
  • Experimental Calibration : Use smaller-scale "validation runs" to test computational predictions. ’s feedback loop emphasizes iterative refinement .
  • Collaborative Workflows : Combine synthetic chemistry with computational labs to reconcile data, as seen in interdisciplinary frameworks like ICReDD .

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